
2-碘-6-甲氧基喹啉-3-甲醛
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Iodo-6-methoxyquinoline-3-carbaldehyde is a chemical compound . It is a derivative of quinoline, which is a heterocyclic aromatic organic compound with the molecular formula C9H7N . The compound is part of a collection of unique chemicals provided by Sigma-Aldrich .
Synthesis Analysis
The synthesis of quinoline derivatives has been a subject of interest in the field of industrial and synthetic organic chemistry . Various synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of 2-Iodo-6-methoxyquinoline-3-carbaldehyde is characterized by a quinoline core, which is a double-ring structure containing a benzene ring fused with a pyridine moiety . The compound also contains methoxy (-OCH3) and carbaldehyde (-CHO) functional groups .Chemical Reactions Analysis
Quinoline and its derivatives have been reported to undergo a wide range of chemical reactions . These include various transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions . The specific reactions that 2-Iodo-6-methoxyquinoline-3-carbaldehyde can undergo would depend on the reaction conditions and the presence of other reactants .科学研究应用
化学和合成
- 2-碘-6-甲氧基喹啉-3-甲醛及其类似物已被研究其独特的化学性质,并在合成各种杂环系统中的应用。例如,对相关化合物2-氯喹啉-3-甲醛的研究有助于合成喹啉环系统和构建融合或二元喹啉-脊杆杂环系统的反应(Hamama et al., 2018)。
生物评价
- 从2-氯喹啉-3-甲醛合成的类似化合物,如2-氯喹啉-3-基酯衍生物,已被评估其生物活性。这些化合物对包括枯草芽孢杆菌、金黄色葡萄球菌和大肠杆菌在内的各种物种显示出显著的抗菌和抗真菌活性(Tabassum et al., 2014)。
药物和抗微生物性能
- 对类似喹啉衍生物的研究显示了在药物应用中的潜力。例如,对6-甲氧基-2-氧代-1,2-二氢喹啉-3-甲醛硫脲类的研究揭示了有趣的生物性质。这些化合物表现出与DNA和蛋白质的强烈相互作用,显著的抗氧化活性,以及对某些癌细胞系的体外细胞毒性(Ramachandran et al., 2012)。
材料科学和缓蚀
- 在材料科学领域,某些喹啉衍生物,如2,6-二氯喹啉-3-甲醛,已被探索其缓蚀性能。这些化合物在酸性环境中对低碳钢显示出优秀的缓蚀能力,其有效性通过电化学技术和分子动力学模拟得到确认(Lgaz et al., 2017)。
药物发现中的潜在应用
- 类似2-氯喹啉-3-甲醛的相关化合物的化学已被广泛研究,以探索其在药物发现中的潜力。这些研究通常侧重于合成具有潜在生物效应的新衍生物,如抑制与癌症并发症相关的酶(Ghanei et al., 2016)。
先进合成技术
- 涉及卤代喹啉构建块的先进合成技术,如3-氟-4-碘-6-甲氧基喹啉,已被开发用于高效生产在抗微生物药物发现中有用的化合物(Flagstad et al., 2014)。
未来方向
Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in drug discovery and medicinal chemistry . Future research may focus on developing new synthesis protocols, exploring new reactions, and investigating the biological and pharmaceutical activities of quinoline derivatives .
属性
IUPAC Name |
2-iodo-6-methoxyquinoline-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8INO2/c1-15-9-2-3-10-7(5-9)4-8(6-14)11(12)13-10/h2-6H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXEFHNZOHBXBNB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC(=C(N=C2C=C1)I)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8INO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(3-methoxypropyl)-9-methyl-2-(2-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2368039.png)
![2-((4-(propylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B2368040.png)
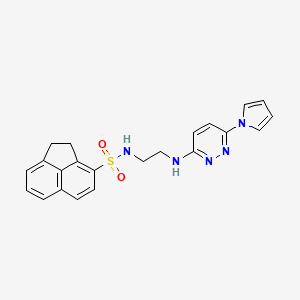
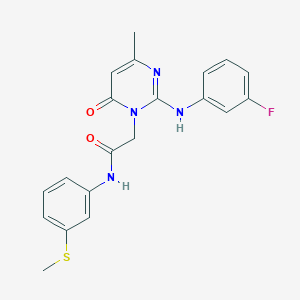
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2368046.png)
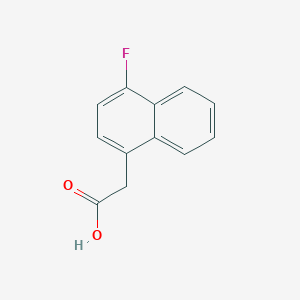
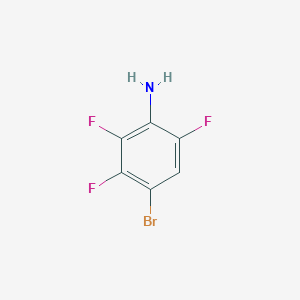
![2-[4-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2368051.png)
![2-[bis(furan-2-ylmethyl)amino]-N-(1-cyanocyclohexyl)-N-methylacetamide](/img/structure/B2368052.png)
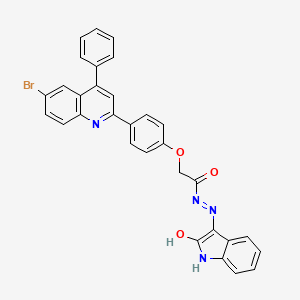
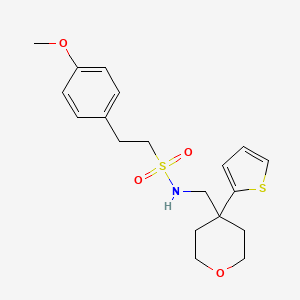
![1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(thiophen-2-yl)urea](/img/structure/B2368057.png)
![1-(3-{[(4-isopropylphenyl)sulfonyl]amino}benzoyl)-N-(3-methylbutyl)piperidine-4-carboxamide](/img/structure/B2368058.png)